3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one
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Overview
Description
3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiochromen core, a benzylpiperazine moiety, and a methyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is suggested that the compound interacts with its targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death .
Result of Action
The compound has been reported to exhibit significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as oxidoreductase . The nature of these interactions is likely to be complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. It has been shown to exhibit significant antibacterial and antifungal activity . This suggests that it may influence cell function by disrupting key cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the oxidoreductase enzyme, suggesting that it may exert its effects at the molecular level through enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown to exhibit an antidepressant-like effect in rodent behavioral models of depression .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one typically involves the following steps:
Formation of the Thiochromen Core: The thiochromen core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a benzyl halide.
Methylation: The final step involves the methylation of the thiochromen core to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromen core to a dihydrothiochromen derivative.
Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiochromen derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-benzylpiperazin-1-yl)-4H-chromen-4-one: Similar structure but lacks the thiochromen core.
6-methyl-4H-thiochromen-4-one: Lacks the benzylpiperazine moiety.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen core instead of thiochromen.
Uniqueness
3-(4-benzylpiperazin-1-yl)-6-methyl-4H-thiochromen-4-one is unique due to the presence of both the thiochromen core and the benzylpiperazine moiety, which contribute to its distinct chemical properties and biological activities. The combination of these structural features enhances its potential as a therapeutic agent with diverse applications.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-methylthiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-16-7-8-20-18(13-16)21(24)19(15-25-20)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVTFCDWFOZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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